molecular formula C11H8Cl2N2O B14049460 2-(2,3-Dichlorophenyl)-5-methoxypyrimidine

2-(2,3-Dichlorophenyl)-5-methoxypyrimidine

Cat. No.: B14049460
M. Wt: 255.10 g/mol
InChI Key: ZWDXNDXRPSKHBC-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-5-methoxypyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a dichlorophenyl group and a methoxy group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-5-methoxypyrimidine typically involves the reaction of 2,3-dichlorobenzaldehyde with appropriate reagents to form the desired pyrimidine ring. One common method involves the use of malononitrile and ammonium acetate in the presence of a base such as piperidine under microwave irradiation . This method is efficient and provides high yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(2,3-Dichlorophenyl)-5-methoxypyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichlorophenyl)-5-methoxypyrimidine is unique due to its specific combination of a dichlorophenyl group and a methoxy group attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-5-methoxypyrimidine

InChI

InChI=1S/C11H8Cl2N2O/c1-16-7-5-14-11(15-6-7)8-3-2-4-9(12)10(8)13/h2-6H,1H3

InChI Key

ZWDXNDXRPSKHBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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